molecular formula C15H18ClN3O3 B14675186 N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride CAS No. 37853-30-8

N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride

Cat. No.: B14675186
CAS No.: 37853-30-8
M. Wt: 323.77 g/mol
InChI Key: DIKSXFKOZVBCFX-UHFFFAOYSA-N
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Description

N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a phenyl group, an isoxazole ring, and a morpholine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride typically involves the reaction of 3-phenyl-5-isoxazolecarboxylic acid with morpholine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and materials to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride is unique due to its combination of the phenyl group, isoxazole ring, and morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

37853-30-8

Molecular Formula

C15H18ClN3O3

Molecular Weight

323.77 g/mol

IUPAC Name

2-morpholin-4-yl-N-(3-phenyl-1,2-oxazol-5-yl)acetamide;hydrochloride

InChI

InChI=1S/C15H17N3O3.ClH/c19-14(11-18-6-8-20-9-7-18)16-15-10-13(17-21-15)12-4-2-1-3-5-12;/h1-5,10H,6-9,11H2,(H,16,19);1H

InChI Key

DIKSXFKOZVBCFX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=NO2)C3=CC=CC=C3.Cl

Origin of Product

United States

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